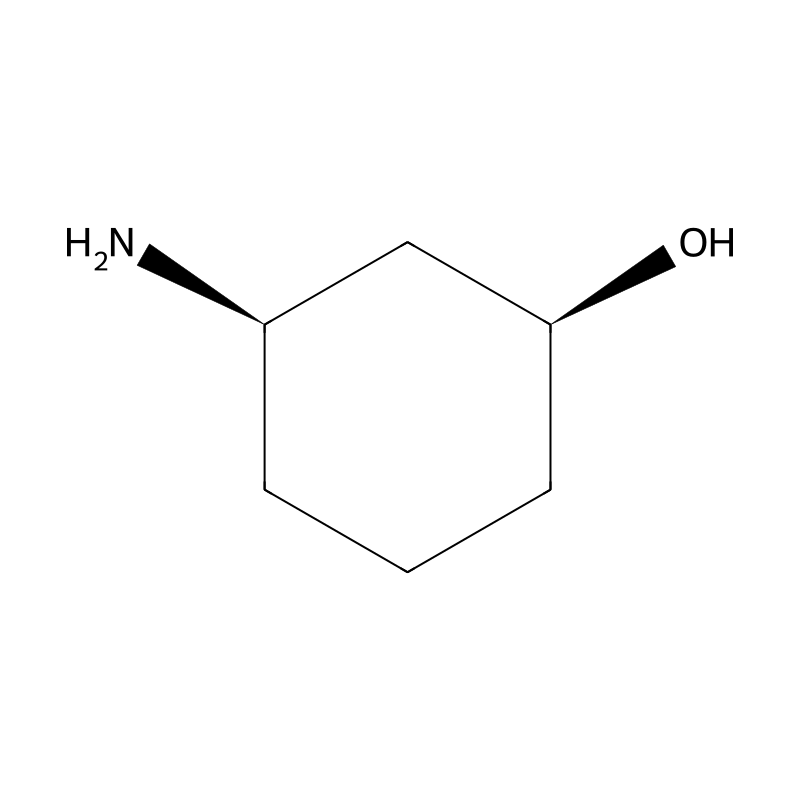

(1S,3R)-3-aminocyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(1S,3R)-3-aminocyclohexanol can serve as a valuable building block for the synthesis of various biologically active molecules. Its chiral nature allows researchers to create specific stereoisomers of drugs, which can significantly impact their efficacy and safety.

Asymmetric Synthesis

Due to its chirality, (1S,3R)-3-aminocyclohexanol can be used as a chiral pool starting material for the synthesis of other chiral compounds through asymmetric synthesis. This allows researchers to create enantiopure drugs, which are essential for maximizing their therapeutic effect and minimizing side effects.

Drug Discovery and Development

The molecule can be modified through various chemical reactions to generate new drug candidates targeting different diseases. Its structural similarity to existing drugs can be a starting point for the development of novel therapeutic agents.

Organic Synthesis

(1S,3R)-3-aminocyclohexanol finds applications in organic synthesis as a versatile intermediate for the preparation of more complex molecules. Its functional groups (amine and hydroxyl) can undergo various reactions, allowing researchers to build diverse chemical structures.

Synthesis of Fine Chemicals

The molecule can be used as a starting material for the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and materials with specific functionalities.

Catalysis

(1S,3R)-3-aminocyclohexanol can potentially be utilized as a chiral ligand in asymmetric catalysis, enabling the development of highly selective and efficient reactions for the synthesis of complex molecules.

(1S,3R)-3-aminocyclohexanol is a chiral compound with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol. It features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it an important compound in organic chemistry and pharmaceutical applications. The compound exists as a hydrochloride salt, which is often used in various chemical and biological studies due to its enhanced solubility in water .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Acid-Base Reactions: The amino group can accept protons, making it basic, while the hydroxyl group can donate protons, allowing for acid-base reactions.

- Formation of Derivatives: The hydroxyl group can be converted into various derivatives such as ethers or esters through reactions with appropriate reagents.

These reactions are fundamental for synthesizing more complex molecules in organic synthesis and medicinal chemistry .

Research indicates that (1S,3R)-3-aminocyclohexanol exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role as a chiral building block in drug synthesis. Its structural similarity to certain neurotransmitters suggests it may interact with specific receptors in the central nervous system, although detailed mechanisms of action are still under investigation .

Several methods have been developed for synthesizing (1S,3R)-3-aminocyclohexanol:

- Multi-step Synthesis:

- Starting from cyclohexanone, the compound can be synthesized through reductive amination followed by selective hydrogenation.

- This method typically involves the use of catalysts such as Raney nickel or palladium on carbon to facilitate hydrogenation reactions.

- Direct Amination:

- Cyclohexanol can undergo direct amination using ammonia or amines under high-temperature conditions to yield (1S,3R)-3-aminocyclohexanol.

- Chiral Pool Synthesis:

(1S,3R)-3-aminocyclohexanol has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its chiral nature.

- Research: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its structural properties.

- Chemical Industry: It is utilized in the production of agrochemicals and other fine chemicals where chirality is essential .

Studies on (1S,3R)-3-aminocyclohexanol have focused on its interactions with biological targets:

- Receptor Binding: Research has explored how this compound interacts with neurotransmitter receptors, potentially influencing signaling pathways in the brain.

- Enzyme Inhibition: Investigations into its role as an inhibitor or modulator of specific enzymes have been conducted, indicating possible therapeutic applications .

Several compounds share structural similarities with (1S,3R)-3-aminocyclohexanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,3S)-3-Aminocyclohexanol | Enantiomer of (1S,3R)-3-aminocyclohexanol | Different optical activity affecting biological properties |

| 2-Aminocyclohexan-1-ol | Contains an amine and alcohol group | Lacks chirality; simpler structure |

| 3-Aminocyclopentanol | Cyclopentane ring instead of cyclohexane | Smaller ring structure leading to different reactivity |

| (2S,4R)-4-Aminobutanol | Linear chain structure | Different backbone leading to distinct properties |

The uniqueness of (1S,3R)-3-aminocyclohexanol lies in its specific stereochemistry and the resulting biological activity that differentiates it from other similar compounds. Its ability to act as a chiral building block makes it particularly valuable in pharmaceutical synthesis .

Molecular Configuration

(1S,3R)-3-Aminocyclohexanol belongs to the cis-3-aminocyclohexanol stereoisomer family. The hydroxyl (-OH) and amino (-NH₂) groups occupy adjacent positions on the cyclohexane ring, with the (1S,3R) configuration confirmed via X-ray crystallography and nuclear magnetic resonance (NMR).

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 201.1 ± 33.0°C (760 mmHg) | |

| Melting Point | 64–69°C | |

| Chiral Centers | 2 (C1 and C3) |

3D Conformation and Intermolecular Interactions

The compound’s chair conformation minimizes steric strain, with the hydroxyl group axial and the amino group equatorial. Hydrogen bonding between -OH and -NH₂ stabilizes the structure, as evidenced by IR spectroscopy.